2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole
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Overview
Description
2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a 5-methyl-1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps. One common route includes the formation of the benzothiazole core, followed by the introduction of the piperazine ring and subsequent attachment of the oxadiazole moiety. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide, acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Shares the oxadiazole moiety but differs in the core structure.
1,2,4-Oxadiazole derivatives: Various derivatives with different substituents and core structures.
1,3,4-Thiadiazole derivatives: Similar in structure but with a thiadiazole ring instead of an oxadiazole.
Uniqueness
What sets 2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole apart is its unique combination of a benzothiazole core with a piperazine ring and an oxadiazole moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications .
Properties
Molecular Formula |
C15H17N5OS |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-[[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H17N5OS/c1-11-16-14(18-21-11)10-19-6-8-20(9-7-19)15-17-12-4-2-3-5-13(12)22-15/h2-5H,6-10H2,1H3 |
InChI Key |
BBKYTRUNRDKPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CN2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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